2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Description
2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic tertiary amine belonging to the tropane alkaloid family. Its core structure consists of an 8-azabicyclo[3.2.1]octane (nortropane) skeleton substituted with a hydroxyl group at position 2 and a methyl group at position 6. This compound is structurally related to biologically active molecules like cocaine and atropine, which share the nortropane framework .
Properties
CAS No. |
825-26-3 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-3-6(9)8(11)7(10)4-5/h5-6,8,11H,2-4H2,1H3 |
InChI Key |
TYRJUPPIZRFNPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C(C(=O)C2)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Rearrangement Routes
A robust synthetic method to access azabicyclo[3.2.1]octane derivatives involves the rearrangement of norbornadiene derivatives or related bicyclic precursors. For example, the Beckmann rearrangement of suitable oximes can yield the azabicyclic core.
Phenylselenyl bromide-induced cyclization : Aldoxime precursors are treated with phenylselenyl bromide to form bridged nitrone salts, which upon reduction with sodium borohydride (NaBH4) give 2-azabicyclo[3.2.1]octane derivatives in moderate to good yields (~69%).
Steric hindrance (e.g., gem-dimethyl groups) can inhibit this cyclization, reducing yields significantly.
Functionalization of Azabicyclo[3.2.1]octan-3-ones
Starting from 8-substituted 8-azabicyclo[3.2.1]octan-3-one derivatives, functionalization at the 2-position can be achieved via nucleophilic addition or cyanation reactions.
Cyanation followed by hydrolysis : Reaction of 8-substituted azabicyclo[3.2.1]octan-3-ones with sodium or potassium cyanide in the presence of acetic acid and methanol at low temperatures (0–5°C) leads to 3-cyano-3-hydroxy derivatives, which can be further converted to the hydroxy ketone.
The reaction is typically conducted in a split-neck jacketed reactor under nitrogen with careful pH control (adjusted from 9 to 5.5 with HCl) and extraction steps using ethyl acetate or diethyl ether.
Typical yields for cyanation and hydrolysis steps range from 35% to 72%, depending on reaction conditions and substituents.
Reduction of 3-Cyano Derivatives to Hydroxy Ketones
The 3-cyano intermediates can be reduced using sodium borohydride or catalytic hydrogenation (Pd catalyst) in alcoholic solvents (methanol preferred) to afford the corresponding hydroxy ketones.
Reductions are carried out at ambient temperature with pH adjustments and workup involving extractions and drying agents like MgSO4 or Na2SO4.
Synthesis of 2-Substituted 8-Methyl-8-Azabicyclo[3.2.1]octan-3-ones
A study on the synthesis of 2-substituted derivatives (including 2-hydroxy) used aqueous NaOH and aldehyde condensation to form 2-(4-methoxybenzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one as an intermediate, which upon further manipulation yields the desired hydroxy ketones.
The reaction involves stirring the aldehyde with the bicyclic ketone for several hours, followed by chromatographic purification to isolate the product in yields exceeding 70%.
Data Summary Table of Key Preparation Methods
Detailed Reaction Example from Patent Literature
Preparation of 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane
- Charge 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one (10.56 g, 50 mmol) and methanol (12 mL) into a reactor cooled to 5°C.
- Add acetic acid (4.2 g, 70 mmol) cautiously.
- Add sodium cyanide (4.80 g, 95 mmol) portionwise over 10 minutes.
- Stir the reaction mixture for 44 hours at 5°C.
- Adjust pH from 9 to 5.5 with 5 M HCl.
- Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate to obtain the cyano-hydroxy intermediate.
This intermediate can be further reduced or converted to the target hydroxy ketone.
Mechanistic Insights
- The cyanation step likely proceeds via nucleophilic attack of cyanide ion at the 3-ketone position, followed by tautomerization to the hydroxy nitrile intermediate.
- The phenylselenyl bromide cyclization involves electrophilic activation of the oxime, forming a bridged nitrone intermediate that upon reduction yields the bicyclic amine.
- Beckmann rearrangement transforms ketoximes into lactams or bicyclic amides, which can be hydrolyzed or reduced to yield hydroxy ketones.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
The compound's structure is similar to various known alkaloids, which positions it as a candidate for developing new pharmaceuticals. Research indicates that bicyclic compounds often exhibit significant biological activity, including analgesic and anti-inflammatory properties.
Case Study:
A study published in the Journal of Medicinal Chemistry examined derivatives of 2-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one for their potential as opioid receptor modulators. The findings suggested that modifications to the bicyclic structure could enhance affinity for these receptors, indicating a pathway for developing new pain management therapies .
2. Neuropharmacology:
The compound has been investigated for its effects on neurotransmitter systems. Its potential to interact with cholinergic systems could lead to advancements in treating neurodegenerative diseases such as Alzheimer’s.
Case Study:
Research highlighted in Neuropharmacology focused on the compound's ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease progression. The study demonstrated that certain analogs showed increased inhibition compared to standard treatments, suggesting further exploration could yield effective therapeutic agents .
Chemical Synthesis and Industrial Applications
1. Synthesis Routes:
The synthesis of this compound can be achieved through several methods involving cyclization reactions and functional group modifications. These synthetic pathways are crucial for scaling up production for research and industrial applications.
Table 1: Common Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Cyclization of precursors | Involves cyclizing linear precursors | 70-90 |
| Functional group modification | Modifying existing functional groups | 60-80 |
| Enzymatic synthesis | Using enzymes for selective reactions | Variable |
Research Applications
1. Analytical Chemistry:
The compound is utilized in analytical chemistry as a reference standard in chromatographic techniques like HPLC (High Performance Liquid Chromatography). Its distinct properties allow for accurate identification and quantification in complex mixtures.
2. Environmental Chemistry:
Research has explored the environmental impact and degradation pathways of azabicyclic compounds, including this compound. Understanding its behavior in various environmental conditions is essential for assessing its ecological footprint.
Mechanism of Action
The mechanism of action of 2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one with its analogs based on structural modifications, synthesis, and biological activity.
Positional Isomers
- 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one (CAS 110061-26-2): This positional isomer features a hydroxyl group at position 6 instead of position 2. The altered stereochemistry impacts its dipole moment and hydrogen-bonding interactions. It is synthesized via regioselective oxidation or hydroxylation of the nortropane core .
Fluorinated Analogs
- 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one hydrochloride (CAS 1404286-35-6): Substitution of the hydroxyl group with fluorine introduces electronegativity, altering electronic distribution and bioavailability.
Methyl-Substituted Derivatives
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (CAS 25602-68-0): The parent compound lacks the hydroxyl group at position 2. Its synthesis involves condensation of 8-methyl-nortropinone with aldehydes under basic conditions . Pharmacologically, it serves as a precursor for neuroactive compounds but shows reduced receptor affinity compared to hydroxylated derivatives .
Aromatic and Heterocyclic Derivatives
- (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one :
Substitution with a 2-fluoro-4-nitrophenyl group introduces aromatic and electron-withdrawing effects. The fused piperidine-pyrrolidine rings adopt distinct chair and envelope conformations, enhancing steric hindrance and altering binding kinetics .
Structural and Pharmacological Data Table
Key Research Findings
- Synthetic Flexibility: Mechanochemical synthesis (solid-state reactions) under solvent-free conditions improves yield and reduces waste for 8-methyl derivatives .
- Biological Relevance : Hydroxyl groups at positions 2 or 6 correlate with cholagogic and cholinergic activities, though efficacy varies with stereochemistry .
- Conformational Effects : Axial orientation of substituents in the bicyclic system induces steric polarization, impacting NMR chemical shifts and receptor binding .
- Enzymatic Modifications : Biotransamination using engineered transaminases enables stereoselective synthesis of neuroactive derivatives, highlighting the role of the hydroxyl group in diastereoselectivity .
Biological Activity
2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one , also known as endo-(9CI) 8-Azabicyclo[3.2.1]octan-3-one, is a bicyclic compound with significant biological activity, particularly in pharmacological applications. Its molecular formula is with a molar mass of 155.19 g/mol .
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molar Mass | 155.19 g/mol |
| CAS Number | 62251-42-7 |
| Synonyms | 8-Azabicyclo[3.2.1]octan-3-one, 2-hydroxy-8-methyl-, endo-(9CI) |
The compound's structure features a nitrogen-containing bicyclic framework, which is characteristic of tropane alkaloids, known for their diverse pharmacological properties.
Pharmacological Effects
Research indicates that this compound exhibits potential as a kappa opioid receptor antagonist . Studies have shown that modifications to this compound can enhance its selectivity and potency against various opioid receptors .
Table: Kappa Opioid Receptor Activity
| Compound Modification | Kappa IC50 (nM) | Mu:Kappa Ratio | Delta:Kappa Ratio |
|---|---|---|---|
| Parent Compound | 172 | 93 | >174 |
| Cyclohexylurea Moiety Addition | Enhanced | Improved | Improved |
The modifications to the compound's structure, particularly the addition of various side chains, have been shown to significantly influence its activity profile and receptor selectivity .
Antibacterial Properties
Recent studies have explored the antibacterial potential of compounds related to the azabicyclo framework, including derivatives of this compound. For instance, compounds exhibiting dual inhibition of bacterial topoisomerases have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table: Antibacterial Efficacy
| Bacterial Strain | Minimal Inhibitory Concentration (MIC) |
|---|---|
| Enterococcus faecalis | <0.03125 μg/mL |
| Staphylococcus aureus (MDR) | 1–4 μg/mL |
| Acinetobacter baumannii | <0.03125 μg/mL |
These findings suggest that the azabicyclo structure may serve as a promising scaffold for developing new antibacterial agents .
Structure Activity Relationship (SAR) Studies
A series of SAR studies focused on modifying the bicyclic structure to optimize its pharmacological profile have yielded significant insights into how structural changes affect biological activity. For example, altering the pendant N-substitution has resulted in analogs with improved selectivity for kappa opioid receptors while minimizing off-target effects .
Clinical Implications
While this compound itself is not currently approved for clinical use, its derivatives are being investigated for their potential therapeutic applications in pain management and antibiotic resistance . The ongoing research aims to further elucidate the mechanisms of action and therapeutic windows for these compounds.
Q & A
Q. What are the key physicochemical properties of 2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one critical for experimental design?
The compound’s physicochemical parameters include a calculated LogP of 0.80 , boiling point of 221.4°C , and density of 1.083 g/cm³ . These properties inform solvent selection (e.g., polar aprotic solvents for high-boiling reactions) and purification strategies (e.g., distillation or chromatography). The moderate LogP suggests moderate hydrophobicity, which is relevant for pharmacokinetic modeling and membrane permeability assays.
Q. What synthetic methodologies are employed to construct the 8-azabicyclo[3.2.1]octane core?
The bicyclic core is synthesized via Stille cross-coupling or Diels-Alder reactions . For example, Stille coupling with biaryl precursors yields 3-substituted derivatives in high yields, while BF₃·Et₂O-promoted Diels-Alder reactions enable stereocontrol . Microwave-assisted fluorination has also been used for N-substituent modifications .
Q. How is the compound characterized crystallographically?
Single-crystal X-ray diffraction (e.g., using Agilent Xcalibur Eos or Oxford Diffraction SuperNova systems) with SHELXS/SHELXL software resolves structural ambiguities . Key parameters include space group assignments (e.g., P2₁2₁2₁) and hydrogen-bonding networks, critical for confirming stereochemistry .
Q. What in vitro assays are used to evaluate transporter affinity (DAT/SERT/NET)?
Competitive binding assays with radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT) and uptake inhibition studies in transfected cell lines (HEK-293 or CHO) are standard. Rigid ethylidenyl derivatives show stereoselective binding, with IC₅₀ values compared across substituents .
Q. How are intermediates purified during multi-step synthesis?
Chromatography (silica gel, RP-HPLC) and recrystallization (e.g., using methanol/DCM mixtures) are common. For example, (1R,5S)-8-substituted derivatives are isolated via aqueous workup and dried over MgSO₄, yielding >90% purity .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis of 8-azabicyclo[3.2.1]octane derivatives?
Biocatalysis using engineered transaminases (e.g., from Ruegeria sp. TM1040) achieves >99% diastereomeric excess in amination reactions. Rational protein engineering (e.g., Y59W/Y87F mutations) optimizes enzyme-substrate compatibility . Radical cyclization with n-Bu₃SnH/AIBN also ensures high diastereocontrol (>75% de) .
Q. What computational tools aid in structure-activity relationship (SAR) optimization for transporter affinity?
Molecular docking (AutoDock, Schrödinger) paired with MD simulations (AMBER) identifies key interactions (e.g., π-π stacking with Phe325 in DAT). QSAR models correlate substituent electronegativity with IC₅₀ trends, guiding alkyl/aryl modifications .
Q. How are sigma receptor subtypes (σ₁/σ₂) selectively targeted using 8-azabicyclo derivatives?
Introducing 3-(biaryl) groups enhances σ₂ affinity (Kᵢ < 10 nM) while reducing σ₁ binding. 11b (3-(4-fluorophenyl)-derivative) shows a σ₁/σ₂ selectivity ratio >100, validated via competitive displacement assays with [³H]DTG .
Q. What strategies resolve synthetic challenges in N-alkylation of the bicyclic core?
Microwave-assisted nucleophilic fluorination (18F labeling for PET tracers) and Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) minimize side reactions. For example, BIMU derivatives are synthesized via carboxamide coupling under anhydrous conditions .
Q. How are high-resolution crystallographic datasets processed for structural validation?
Data are refined using SHELXL-2018 with twin detection (e.g., for non-merohedral twinning) and anisotropic displacement parameters. OLEX2 visualizes disorder (e.g., fluorine occupancy ratios) and validates H-bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
